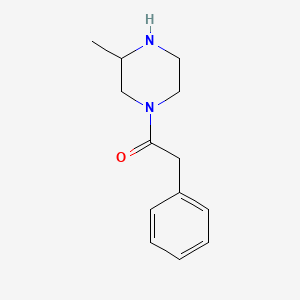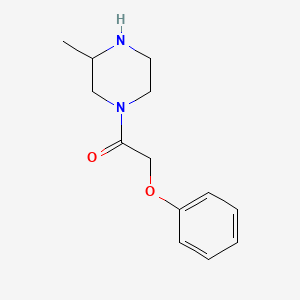
6-(2,3-Difluorophenyl)nicotinic acid, 95%
描述
6-(2,3-Difluorophenyl)nicotinic acid (6-DFNA) is a chemical compound that has a wide range of applications in scientific research. It is a derivative of nicotinic acid, which is an important component of Vitamin B3, and is known for its potential to act as a ligand for a variety of receptors. 6-DFNA has been studied extensively for its effects on biochemical and physiological processes, and its potential applications in the laboratory setting.
科学研究应用
6-(2,3-Difluorophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It is a widely used ligand for the nicotinic acetylcholine receptor (nAChR), which plays an important role in neurotransmission. 6-(2,3-Difluorophenyl)nicotinic acid, 95% has also been used to study the effects of nicotinic acid on metabolic pathways, such as fatty acid oxidation and glucose metabolism. It has also been used to study the effects of nicotinic acid on the immune system, as well as its potential applications in the treatment of autoimmune diseases. Additionally, 6-(2,3-Difluorophenyl)nicotinic acid, 95% has been used to study the effects of nicotinic acid on the cardiovascular system, and its potential applications in the treatment of hypertension.
作用机制
6-(2,3-Difluorophenyl)nicotinic acid, 95% acts as a ligand for the nicotinic acetylcholine receptor (nAChR), which is a type of receptor found in the central and peripheral nervous systems. When 6-(2,3-Difluorophenyl)nicotinic acid, 95% binds to the nAChR, it activates the receptor, which leads to a cascade of biochemical and physiological effects. These effects can include increased neurotransmission, increased metabolism, increased immune system activity, and increased cardiovascular activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% are largely dependent on the type of receptor that it binds to. When 6-(2,3-Difluorophenyl)nicotinic acid, 95% binds to the nAChR, it can lead to increased neurotransmission, increased metabolism, increased immune system activity, and increased cardiovascular activity. Additionally, 6-(2,3-Difluorophenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
The main advantage of using 6-(2,3-Difluorophenyl)nicotinic acid, 95% in laboratory experiments is that it is relatively easy to synthesize and has a high yield. Additionally, it is a relatively inexpensive compound, making it an attractive option for researchers on a budget. However, 6-(2,3-Difluorophenyl)nicotinic acid, 95% is not suitable for use in experiments involving live animals, as it has not been tested for safety in this setting.
未来方向
The potential applications of 6-(2,3-Difluorophenyl)nicotinic acid, 95% are wide-ranging, and there are many areas of research that can be explored in the future. These include further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on the immune system, its potential applications in the treatment of autoimmune diseases, and its potential applications in the treatment of hypertension. Additionally, further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on metabolic pathways, such as fatty acid oxidation and glucose metabolism, could lead to novel therapeutic strategies. Finally, further research into the effects of 6-(2,3-Difluorophenyl)nicotinic acid, 95% on the central and peripheral nervous systems could lead to new insights into the mechanisms of neurotransmission.
属性
IUPAC Name |
6-(2,3-difluorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)10-5-4-7(6-15-10)12(16)17/h1-6H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNIJDSRYMHWAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=NC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647038 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,3-Difluorophenyl)nicotinic acid | |
CAS RN |
744261-55-0 | |
| Record name | 6-(2,3-Difluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6334790.png)






![2-(Acetoxymethyl)-3-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)phenylboronic acid pinacol ester](/img/structure/B6334840.png)





